Technical Whitepaper: Structural Profiling and Synthesis of 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole
Technical Whitepaper: Structural Profiling and Synthesis of 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole
Executive Summary
In contemporary medicinal chemistry, the pursuit of conformationally restricted diamines has driven the adoption of bicyclic scaffolds as bioisosteric replacements for flexible rings like piperazine. 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole represents a highly versatile, rigidified chemotype. By locking the diamine pharmacophore into a cis-fused bicyclo[3.3.0]octane framework, this molecule minimizes the entropic penalty upon target binding and eliminates common metabolic liabilities (such as CYP450-mediated oxidation of exposed ring carbons). This technical guide provides an in-depth analysis of its chemical structure, molecular weight parameters, pharmacological utility, and a validated, step-by-step synthetic protocol for its de novo generation.
Structural and Physicochemical Profiling
The core of 1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole consists of two pyrrolidine rings fused at the C3a and C6a positions. Due to the high ring strain associated with trans-fused 5,5-bicyclic systems, the molecule predominantly exists as the thermodynamically favored cis-diastereomer. The addition of methyl groups at the C1 and N5 positions introduces specific steric bulk that can be leveraged to probe deep hydrophobic pockets in receptor binding domains.
To facilitate high-throughput screening (HTS) and lead optimization, accurate physicochemical parameters must be established. The quantitative data for 1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole is summarized in the table below.
| Physicochemical Property | Value / Description |
| IUPAC Name | 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole |
| Chemical Formula | C₈H₁₆N₂ |
| Molecular Weight | 140.23 g/mol |
| Monoisotopic Mass | 140.1313 Da |
| Stereochemistry | Cis-fused (C3a, C6a protons are syn) |
| Hydrogen Bond Donors | 1 (Secondary amine at N2) |
| Hydrogen Bond Acceptors | 2 (N2 and N5 lone pairs) |
| Topological Polar Surface Area (tPSA) | 15.3 Ų |
| Rotatable Bonds | 0 (Excluding terminal methyl rotations) |
Pharmacological Significance & Scaffold Applications
The octahydropyrrolo[3,4-c]pyrrole architecture is a privileged scaffold in central nervous system (CNS) drug discovery. Its primary utility lies in its function as a piperazine isostere, offering enhanced metabolic stability and superior vectorality for substituents.
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Allosteric Modulation (mGlu1): The scaffold has been successfully employed in the development of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 1 (mGlu1)[1]. Researchers utilized the octahydropyrrolo[3,4-c]pyrrole core to replace a piperazine ring from an initial screening hit, leading to compounds with improved protein binding profiles and reduced P450 inhibition[1].
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Receptor Subtype Selectivity (nAChRs): Specific substitution patterns on this diamine scaffold have enabled the construction of ligands that are highly selective for either α4β2 or α7 nicotinic acetylcholine receptors (nAChRs)[2]. The rigidity of the scaffold provides critical insights into the topological differences of the ligand-binding domains between these receptor subtypes[2].
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Antimicrobial Agents: Beyond CNS targets, recent advances in green chemistry have demonstrated the synthesis of highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives in subcritical water, yielding novel compounds with potent antibacterial and antifungal activities[3].
De Novo Synthesis and Validation Protocol
The synthesis of 1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole requires rigorous stereochemical control. The following methodology utilizes a concerted 1,3-dipolar cycloaddition to establish the cis-fused core, followed by orthogonal deprotection. This protocol is designed as a self-validating system, ensuring intermediate integrity before proceeding to subsequent steps.
Phase 1: 1,3-Dipolar Cycloaddition
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Objective: Construct the cis-fused bicyclic core with the requisite methyl substitutions.
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Step 1 (Reagent Preparation): Dissolve N-benzylalanine (1.0 equiv) and N-methylmaleimide (1.0 equiv) in anhydrous toluene (0.2 M).
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Step 2 (Ylide Generation): Add paraformaldehyde (1.5 equiv) to the reaction mixture.
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Step 3 (Cycloaddition): Reflux the mixture using a Dean-Stark apparatus for 12 hours.
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Causality & Validation: The continuous azeotropic removal of water drives the condensation of the amino acid and aldehyde to form an azomethine ylide. The concerted [3+2] cycloaddition with the maleimide strictly dictates a cis-diastereoselectivity at the ring junction (C3a and C6a).
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Step 4 (Isolation): Concentrate under reduced pressure and purify via flash chromatography (silica gel, Hexanes/EtOAc) to yield 2-benzyl-1,5-dimethyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione. Validate via ¹H-NMR (look for the distinct cis-bridgehead protons coupling at ~3.0-3.5 ppm).
Phase 2: Imide Reduction
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Objective: Reduce the sterically hindered imide carbonyls to yield the saturated diamine.
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Step 5 (Reduction Setup): Suspend LiAlH₄ (4.0 equiv) in anhydrous THF at 0 °C under an inert argon atmosphere.
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Step 6 (Addition & Reflux): Dropwise add a THF solution of the intermediate from Phase 1. Heat to reflux for 18 hours.
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Causality & Validation: Controlled addition at 0 °C prevents thermal runaway. Extended reflux is mandatory because the bicyclic imide carbonyls are sterically shielded and require significant activation energy for complete exhaustive reduction.
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Step 7 (Fieser Quench): Cool to 0 °C. Sequentially add water ( x mL), 15% NaOH ( x mL), and water ( 3x mL), where x is the mass of LiAlH₄ in grams.
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Causality & Validation: This precise quenching sequence prevents emulsion formation by producing a granular, easily filterable aluminum salt precipitate, ensuring maximum recovery of the highly polar diamine. Filter through Celite and concentrate to obtain 2-benzyl-1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole.
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Phase 3: Catalytic Hydrogenolysis
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Objective: Cleave the N-benzyl protecting group to yield the final target.
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Step 8 (Hydrogenation): Dissolve the intermediate in methanol. Add 10% Pd/C (0.1 equiv by weight). Stir vigorously under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.
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Causality & Validation: Mild conditions (1 atm H₂, 25 °C) are specifically chosen to cleave the benzylic C-N bond without risking ring-opening or epimerization of the established stereocenters.
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Step 9 (Final Isolation): Filter the catalyst through a pad of Celite, wash thoroughly with methanol, and concentrate in vacuo to yield pure 1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole. Final validation is achieved via LC-MS (Target m/z: [M+H]⁺ = 141.1) and ¹³C-NMR.
Experimental Workflow Visualization
Fig 1: Step-by-step synthetic workflow for 1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole.
Conclusion
The 1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole scaffold (MW: 140.23 g/mol ) is a structurally robust and pharmacologically privileged building block. By leveraging its cis-fused stereochemistry and tunable substitution sites, drug development professionals can effectively optimize lead compounds for challenging CNS targets and beyond. The self-validating synthetic protocol provided ensures high-fidelity access to this critical chemotype for downstream high-throughput screening applications.
Sources
- 1. Octahydropyrrolo[3,4-c]pyrrole negative allosteric modulators of mGlu1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Octahydropyrrolo[3,4-c]pyrrole: a diamine scaffold for construction of either alpha4beta2 or alpha7-selective nicotinic acetylcholine receptor (nAChR) ligands. Substitutions that switch subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
